molecular formula C24H21N3O2 B12132059 2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline

2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline

Cat. No.: B12132059
M. Wt: 383.4 g/mol
InChI Key: OPLKFMABQGJLLG-UHFFFAOYSA-N
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Description

2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry and medicinal research. This compound is part of the indolo[2,3-b]quinoxaline family, known for their diverse biological activities and applications in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline typically involves multi-step reactions. One common method includes the condensation of isatin with o-phenylenediamine, followed by functionalization reactions. Transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are frequently employed . For instance, the use of copper-doped CdS nanoparticles under microwave irradiation has been reported to be effective .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of robust catalysts and optimized reaction conditions would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the proliferation of cancer cells by blocking the cell cycle and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its high solubility and stability make it particularly valuable in applications such as redox flow batteries and medicinal chemistry .

Biological Activity

2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline (CAS Number: 577990-16-0) is a compound belonging to the indoloquinoxaline class, notable for its complex structure and significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and research.

  • Molecular Formula : C24H21N3O2
  • Molecular Weight : 383.4424 g/mol
  • Structure : The compound features an indole fused with a quinoxaline ring system and a phenoxypropyl side chain, contributing to its unique biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. Notably, it has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 - 1 mg/L
Enterococcus faecalis0.25 - 1 mg/L
Methicillin-resistant Staphylococcus aureus0.98 - 1.95 mg/L
Vancomycin-resistant Enterococcus faecium0.25 - 2 mg/L

This compound has shown comparable or superior activity to established antibiotics like vancomycin and linezolid, making it a promising candidate for further development in combating antibiotic resistance .

The mechanism by which this compound exerts its antimicrobial effects involves several pathways:

  • Inhibition of Bacterial Growth : The compound likely interferes with bacterial cell wall synthesis or function, leading to increased susceptibility to lysis.
  • Biofilm Disruption : It has been observed to prevent biofilm formation in various bacterial species, which is crucial for treating chronic infections .

Study on Antimicrobial Efficacy

In a recent study published in Biorxiv, researchers evaluated the efficacy of several quinoxaline derivatives, including this compound. The study found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly in strains resistant to multiple drugs .

Comparison with Other Antibiotics

A comparative analysis was conducted to evaluate the effectiveness of this compound against standard antibiotics. The results indicated that it not only matched but often exceeded the performance of traditional antibiotics in terms of MIC values against resistant strains .

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

9-methoxy-6-(3-phenoxypropyl)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H21N3O2/c1-28-18-12-13-22-19(16-18)23-24(26-21-11-6-5-10-20(21)25-23)27(22)14-7-15-29-17-8-3-2-4-9-17/h2-6,8-13,16H,7,14-15H2,1H3

InChI Key

OPLKFMABQGJLLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCCOC5=CC=CC=C5

Origin of Product

United States

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